2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
Overview
Description
Molecular Structure Analysis
The InChI code for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is 1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide are as follows :Scientific Research Applications
1. Organic Pollutant Detection
- Application Summary: This compound has been used in the development of a dual-color 2D Lead−Organic Framework (MOF) for the detection of Nitrofuran Antibiotics (NFAs) and 2,6-dichloro-4-nitroaniline (DCN), which are organic pollutants of global concern .
- Methods of Application: The MOF was designed with interlocking structures. Two different grinding methods were used to produce two forms of the MOF with different fluorescence properties. One form could detect NFAs in water, while the other could identify DCN .
- Results/Outcomes: The MOF demonstrated high selectivity and rapid response to NFAs at a limit of detection (LOD) as low as 0.26 μM, while the other form indicated high selectivity and responded quickly to DCN in water at an LOD as low as 0.14 μM .
2. Plant Resistance Induction
- Application Summary: Ester derivatives of 2,6-dichloroisonicotinic acids, which include “2,6-dichloro-N,N-dimethylpyridine-4-carboxamide”, have been studied for their potential to induce plants’ natural immune system .
- Methods of Application: The study involved the preparation, characterization, and testing of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .
- Results/Outcomes: The results of this research are not specified in the source .
3. Synthesis of Energetic Materials
- Application Summary: This compound has been used in the synthesis of energetic materials, specifically amino-nitropyridines and fused heterocyclic compounds that contain a high percentage of both nitrogen and oxygen .
- Methods of Application: The synthesis involved the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
4. Raw Material for Chemical Synthesis
- Application Summary: “2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide” is used as a raw material in chemical synthesis .
- Methods of Application: The specific methods of application are not specified in the source .
- Results/Outcomes: The specific results or outcomes obtained are not specified in the source .
5. Intermediate in Chemical Synthesis
- Application Summary: “2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide” is used as an intermediate in chemical synthesis .
- Methods of Application: The specific methods of application are not specified in the source .
- Results/Outcomes: The specific results or outcomes obtained are not specified in the source .
6. Synthesis of Nitroheteroaromatic Systems
- Application Summary: This compound has been used in the synthesis of nitroheteroaromatic systems, which are important in the development of new energetic materials .
- Methods of Application: The synthesis involved the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLVNYJAVVALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-dimethylpyridine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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